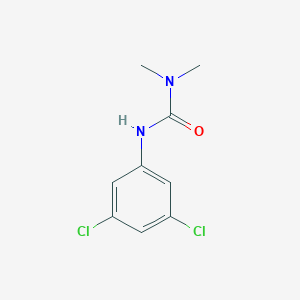

3-(3,5-Dichlorophenyl)-1,1-dimethylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dichlorophenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-8-4-6(10)3-7(11)5-8/h3-5H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOCHJCREOAPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338913 | |

| Record name | 3-(3,5-dichlorophenyl)-1,1-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10290-38-7 | |

| Record name | 3-(3,5-dichlorophenyl)-1,1-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-DICHLOROPHENYL)-1,1-DIMETHYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Evolutionary Dynamics and Mechanisms of Herbicide Resistance to Neburon

Target-Site Resistance (TSR) Mechanisms

Target-site resistance to Neburon and other PSII inhibitors typically involves modifications to the herbicide's binding site on the D1 protein of the PSII complex in the chloroplast thylakoid membrane. These modifications reduce the affinity of the herbicide for its target, thereby diminishing its inhibitory effect.

Characterization of Structural Mutations in Target Proteins

The primary mechanism of target-site resistance to phenylurea herbicides involves point mutations in the chloroplast-encoded psbA gene, which codes for the D1 protein. This protein contains the binding niche for plastoquinone (B1678516) (PQ), and herbicides like Neburon act by displacing PQ, thus blocking electron transport. Several key amino acid substitutions in the D1 protein have been identified that confer resistance.

One of the most well-documented mutations is a serine to glycine (B1666218) substitution at position 264 (Ser264Gly). While this mutation is a primary cause of resistance to triazine herbicides, it has also been shown to provide a degree of cross-resistance to urea (B33335) herbicides. nih.govpnnl.gov Another significant mutation that affects the binding of phenylurea herbicides is a valine to isoleucine substitution at position 219 (Val219Ile). Research on Cyperus difformis has demonstrated that the Val219Ile modification in the D1 protein confers resistance to the phenylurea herbicide diuron, among other PSII inhibitors. researchgate.netresearchgate.netnih.govnih.gov

Furthermore, an alanine (B10760859) to valine substitution at position 251 (Ala251Val) has been identified in Chenopodium album as a source of resistance to triazinone herbicides, with cross-resistance to other PSII inhibitors. uwa.edu.au More recently, a novel phenylalanine to valine mutation at position 274 (Phe274Val) in wild radish (Raphanus raphanistrum) has been shown to confer resistance to both triazine and urea herbicides, including diuron. nih.govpnnl.govresearchgate.net Structural modeling suggests that this substitution indirectly affects the hydrogen bond formation between the Ser264 residue and the herbicide. nih.govpnnl.gov

These mutations alter the conformational structure of the D1 protein's binding pocket, which reduces the binding affinity of Neburon and allows electron transport to continue, albeit sometimes with a fitness cost to the plant in the absence of the herbicide.

Table 1: Characterized Structural Mutations in the D1 Protein Conferring Resistance to Phenylurea Herbicides

| Mutation (Amino Acid Substitution) | Position in D1 Protein | Weed Species | Herbicide(s) with Confirmed Resistance |

| Val219Ile | 219 | Cyperus difformis | Diuron, Propanil |

| Ala251Val | 251 | Chenopodium album | Triazinones, other PSII inhibitors |

| Ser264Gly | 264 | Various | Triazines, cross-resistance to Ureas |

| Phe274Val | 274 | Raphanus raphanistrum | Diuron, Atrazine (B1667683) |

Investigations into Target Protein Overproduction

A less common, yet significant, form of target-site resistance is the overproduction or overexpression of the target protein. In the context of Neburon resistance, this would involve an increased synthesis of the D1 protein, encoded by the psbA gene. An elevated level of the target protein means that a higher concentration of the herbicide is required to inhibit a sufficient number of D1 proteins to cause plant death.

While specific studies on Neburon are limited, research on atrazine resistance in Commelina communis has demonstrated that overexpression of the psbA gene is a key resistance mechanism. uwa.edu.aufrontiersin.org In resistant populations, the expression of the psbA gene was found to be significantly higher (7.28- and 14.28-fold at 0 and 24 hours after atrazine treatment, respectively) compared to susceptible populations. uwa.edu.au This overproduction of the D1 protein effectively dilutes the impact of the herbicide. It is plausible that a similar mechanism could contribute to Neburon resistance in some weed species, although further research is needed to confirm this. The overexpression of the D1 protein can help to protect the photosystem II (PSII) from oxidative damage during environmental stress, and this protective role may be co-opted to confer herbicide resistance. researchgate.net

Non-Target-Site Resistance (NTSR) Mechanisms

Non-target-site resistance encompasses a range of mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. These mechanisms are generally more complex and can confer resistance to multiple herbicides with different modes of action.

Analysis of Altered Translocation and Sequestration Processes

Once absorbed, Neburon must be translocated to the chloroplasts in the leaf cells to exert its phytotoxic effect. Altered translocation patterns, where the herbicide is moved away from its target site, or sequestration, where the herbicide is compartmentalized in cellular structures like the vacuole, are known NTSR mechanisms for some herbicides. For instance, resistance to glyphosate (B1671968) in some weed species is linked to impaired translocation out of the leaves and into other parts of the plant.

While the principles of altered translocation and sequestration are well-established for other herbicides, specific research detailing these processes for Neburon in resistant weed populations is not extensively documented. The general metabolic fate of xenobiotics in plants involves transport and compartmentalization, often into the vacuole, after conjugation to molecules like glucose or glutathione (B108866). researchgate.net It is hypothesized that resistant plants may have more efficient transport systems for sequestering Neburon or its metabolites away from the chloroplasts.

Enhanced Herbicide Metabolism and Detoxification Pathways

Enhanced metabolism is a major and increasingly prevalent NTSR mechanism. Resistant plants can evolve the ability to rapidly detoxify the herbicide before it can reach its target site. The detoxification of herbicides in plants typically occurs in three phases: modification, conjugation, and compartmentalization.

Phase I: Modification In this phase, enzymes such as cytochrome P450 monooxygenases (P450s) introduce functional groups onto the herbicide molecule, often through oxidation, reduction, or hydrolysis. nih.gov This initial step generally renders the herbicide less phytotoxic and prepares it for further detoxification. For phenylurea herbicides, N-dealkylation is a common metabolic pathway. mdpi.com The involvement of P450s in the metabolism of a wide range of herbicides is well-documented, and their overexpression is a known mechanism of resistance. nih.govnih.govbspublications.netdrugbank.complos.orgresearchgate.net While direct evidence for specific P450s metabolizing Neburon is limited, the structural similarities to other phenylureas suggest that P450-mediated N-demethylation and ring hydroxylation are likely initial steps in its detoxification.

Phase II: Conjugation Following modification, the herbicide metabolite is conjugated with endogenous molecules such as glutathione or glucose. This reaction is typically catalyzed by glutathione S-transferases (GSTs) or UDP-glucosyltransferases (GTs). researchgate.net Conjugation increases the water solubility of the herbicide metabolite and further reduces its toxicity. GSTs play a crucial role in the detoxification of a wide array of xenobiotics by catalyzing the conjugation of reduced glutathione to electrophilic centers on the substrate. mdpi.comnih.govawsjournal.org Elevated GST activity has been linked to herbicide resistance in numerous weed species.

Phase III: Compartmentalization Finally, the conjugated herbicide is transported into the vacuole or apoplast for storage or further degradation. This transport is often mediated by ATP-binding cassette (ABC) transporters.

In resistant weed biotypes, the genes encoding these detoxification enzymes (P450s, GSTs, GTs) and transporters can be constitutively overexpressed or induced to higher levels upon herbicide exposure, leading to rapid detoxification and survival. frontiersin.org

Table 2: Enzymes Involved in the Metabolic Detoxification of Herbicides

| Enzyme Family | Phase of Metabolism | Function | Potential Role in Neburon Detoxification |

| Cytochrome P450 Monooxygenases (P450s) | Phase I | Oxidation (e.g., N-dealkylation, hydroxylation) of the herbicide molecule. | Initial modification of the Neburon molecule. |

| Glutathione S-Transferases (GSTs) | Phase II | Conjugation of the modified herbicide with glutathione. | Detoxification of the modified Neburon metabolite. |

| UDP-Glucosyltransferases (GTs) | Phase II | Conjugation of the modified herbicide with glucose. | Alternative pathway for detoxification of the modified Neburon metabolite. |

| ATP-Binding Cassette (ABC) Transporters | Phase III | Transport of conjugated metabolites into the vacuole. | Sequestration of detoxified Neburon. |

Role of Cytochrome P450 Monooxygenases in Neburon Metabolism

Cytochrome P450 monooxygenases (P450s) are a vast and versatile family of enzymes crucial for the detoxification of a wide array of foreign compounds (xenobiotics), including herbicides. mdpi.comnih.govnih.gov In the context of herbicide resistance, P450s function by metabolizing the herbicide molecule, typically through oxidation reactions like hydroxylation, into less toxic or non-toxic forms. mdpi.com This enhanced metabolic capacity is a cornerstone of NTSR. nih.govnih.gov

The involvement of P450s in conferring resistance to phenylurea herbicides, the chemical class to which Neburon belongs, is well-documented. usda.govresearchgate.net Expression of specific P450 genes in yeast and tobacco has been shown to enhance the metabolism of these herbicides. usda.gov In resistant weed populations, an increased activity of P450 enzymes can lead to the rapid detoxification of the herbicide before it can reach its target site in the plant's photosystem II. researchgate.nethracglobal.com The P450 inhibitors, such as malathion (B1675926) and piperonyl butoxide, can reverse this resistance, providing further evidence for the central role of these enzymes. researchgate.net The evolution of P450-mediated resistance is often rapid because the genes responsible can be present at high initial frequencies within genetically diverse weed populations. researchgate.net

| Enzyme Family | Function in Herbicide Resistance | Mechanism of Action | Example Herbicides Metabolized |

| Cytochrome P450 Monooxygenases (P450s) | Detoxification of herbicides | Oxidation (e.g., hydroxylation) of the herbicide molecule, rendering it less toxic. mdpi.com | Phenylureas (including Neburon), Sulfonylureas, ACCase-inhibitors. nih.govusda.govresearchgate.net |

| Glutathione S-Transferases (GSTs) | Conjugation and detoxification | Catalyzes the conjugation of glutathione to the herbicide molecule, increasing its solubility and facilitating its sequestration. researchgate.netmdpi.com | Chloroacetanilides, Triazines, Fenoxaprop. researchgate.netfrontiersin.org |

| Other Enzymatic Systems (e.g., Glucosyl Transferases, Aryl Acylamidase) | Detoxification and modification | Glycosylation, hydrolysis, and other modifications of the herbicide or its metabolites. nih.govnih.gov | Bentazone, 2,4,5-trichlorophenol. usda.gov |

Contribution of Glutathione S-Transferases to Neburon Degradation

Glutathione S-Transferases (GSTs) represent another major family of detoxification enzymes that play a significant role in herbicide resistance. nih.govksu.edu GSTs catalyze the conjugation of the tripeptide glutathione to various electrophilic substrates, including herbicides. researchgate.netmdpi.com This conjugation reaction typically increases the water solubility of the herbicide, making it less phytotoxic and easier to sequester into the vacuole or cell wall, effectively removing it from the cytoplasm. researchgate.netmdpi.com

The phi and tau classes of GSTs, which are predominantly found in plants, are particularly important for herbicide detoxification. mdpi.com Enhanced GST activity has been linked to resistance against a variety of herbicide classes. nih.govresearchgate.net For example, in the weed Alopecurus myosuroides (black-grass), the GST AmGSTF1 has been functionally linked to NTSR and enhanced herbicide metabolism. frontiersin.org While the direct metabolism of Neburon by GSTs is part of the broader phenylurea detoxification pathway, the specific contributions can vary between weed species and populations. The upregulation of GSTs is a key component of the complex, multi-genic nature of NTSR. nih.gov

Identification of Other Enzymatic Systems Involved in Neburon Detoxification

While P450s and GSTs are the most prominent players, other enzymatic systems also contribute to the detoxification of Neburon and other herbicides. nih.govnih.gov These include:

Glucosyl Transferases (GTs): These enzymes are involved in the second phase of detoxification, often acting on the hydroxylated herbicide metabolites produced by P450s. GTs catalyze the attachment of a glucose molecule (glycosylation) to the herbicide metabolite, further increasing its solubility and facilitating its transport and sequestration. nih.govusda.gov

Aryl Acylamidases: This class of enzymes can hydrolyze certain herbicides, breaking them down into inactive components. nih.govnih.gov

ABC Transporters (ATP-binding cassette transporters): While not enzymes in the traditional sense, these membrane proteins play a crucial role in the third phase of detoxification by actively pumping herbicides or their conjugated metabolites into vacuoles or out of the cell, away from their target sites. mdpi.com

The concerted action of these diverse enzyme systems creates a robust detoxification network within the plant, forming the basis of metabolic resistance to herbicides like Neburon. nih.govnih.gov

Evolutionary Trajectories of Resistance Development in Weed Populations

The evolution of herbicide resistance is a clear example of rapid adaptation to a strong selective pressure. nih.govresearchgate.net The trajectory of NTSR development, such as that seen with Neburon, is often complex and polygenic, meaning it involves multiple genes. nih.govucdavis.edu

Factors influencing the speed of this evolution include the genetic diversity of the weed population, the intensity of the herbicide selection pressure, and the mating system of the weed (cross-pollinating species can accumulate resistance genes more rapidly). nih.govucdavis.edu

Mechanisms of Cross-Resistance and Multiple Resistance to Neburon and Related Herbicides

A significant and concerning consequence of NTSR is the frequent occurrence of cross-resistance and multiple resistance. hracglobal.comgrowiwm.org

Cross-Resistance is defined as resistance to herbicides from different chemical classes, conferred by a single, genetically-endowed mechanism. hracglobal.comunl.edu In the case of NTSR, an enhanced metabolic system, such as an overactive P450 enzyme, may be capable of detoxifying a wide range of herbicide molecules with different structures. nih.govhracglobal.com For instance, a weed population that evolves resistance to a phenylurea herbicide like Neburon through enhanced P450 activity may also exhibit resistance to an ACCase-inhibiting or an AHAS-inhibiting herbicide, even if it has never been exposed to them. nih.govresearchgate.net

Multiple Resistance refers to the situation where a weed population or an individual plant possesses two or more distinct resistance mechanisms. unl.eduresearchgate.net This can occur when resistance evolves sequentially after the repeated use of different herbicide groups. growiwm.org For example, a weed biotype might have a target-site mutation conferring resistance to one herbicide class and, separately, an enhanced metabolic system providing resistance to Neburon and other herbicides. nih.govresearchgate.net The combination of TSR and NTSR mechanisms within a single plant can lead to very high levels of resistance that are extremely difficult to manage. nih.gov

The evolution of metabolic resistance is a major threat to the sustainability of herbicides because it can endow broad-spectrum resistance across various chemical groups and modes of action, severely limiting weed control options. nih.govksu.edu

| Resistance Type | Definition | Underlying Mechanism (Example) | Implication for Weed Management |

| Cross-Resistance | Resistance to different herbicide classes from a single mechanism. hracglobal.comunl.edu | A single P450 enzyme that can metabolize multiple herbicide types (e.g., phenylureas and ACCase-inhibitors). nih.govresearchgate.net | Rotation to a different herbicide mode of action may be ineffective. |

| Multiple Resistance | Presence of two or more distinct resistance mechanisms in a population or individual. unl.eduresearchgate.net | A plant possesses both a target-site mutation for one herbicide class and enhanced metabolic detoxification for another. nih.gov | Control becomes extremely difficult, requiring integrated strategies beyond chemical options. |

Environmental Fate and Degradation Pathways of Neburon

Abiotic Degradation Processes

Volatilization Rates from Plant and Soil Surfaces

Volatilization, the process by which a substance transitions from a solid or liquid state to a gaseous state, can be a significant pathway for the dissipation of some pesticides into the atmosphere. The tendency of a chemical to volatilize is primarily influenced by its intrinsic physicochemical properties, such as vapor pressure and Henry's Law constant, as well as environmental conditions including temperature, air flow, and the nature of the surface from which it is evaporating.

Neburon is characterized by a very low vapor pressure and a low Henry's Law constant, which indicate a minimal tendency to volatilize from surfaces under typical environmental conditions.

| Property | Value | Implication for Volatilization |

|---|---|---|

| Vapor Pressure (at 20°C) | 2.4 x 10⁻⁶ Pa | Extremely low; indicates a very slow rate of evaporation from surfaces. |

| Henry's Law Constant (at 20°C) | 0.012 Pa m³/mol | Low; suggests a preference to remain in water rather than partition into the air. libretexts.orgwikipedia.orgnist.gov |

While specific volatilization rates for Neburon are not extensively documented, general principles indicate that the process would be faster from plant surfaces than from soil. This is because soil particles, particularly organic matter and clay, can adsorb the pesticide, reducing its availability for volatilization. On inert plant surfaces, this adsorption is less significant.

Several environmental factors can influence this process:

Temperature: Higher temperatures increase the vapor pressure of a chemical, which would lead to a slightly increased rate of volatilization.

Soil Moisture: Volatilization is generally higher from moist soil surfaces. As the soil surface dries, pesticide molecules adsorb more strongly to the dry soil particles, dramatically reducing the rate of volatilization.

Air Flow: Increased wind speed across a surface enhances the removal of pesticide vapor, which can increase the net rate of volatilization.

Despite these factors, the inherently low volatility of Neburon, as dictated by its physical properties, means that it is not considered a major dissipation pathway from either plant or soil surfaces.

Biotic Degradation Processes

The primary mechanism for the dissipation of Neburon from the soil environment is biotic degradation, driven by the metabolic activities of the soil microbial community. nih.govfao.org

Microbial Metabolism in Soil Systems

Soil microorganisms, including bacteria and fungi, can utilize Neburon and its transformation products as substrates, breaking them down through various enzymatic pathways. The specific pathways and the resulting products are highly dependent on the microorganisms present and the prevailing environmental conditions, particularly the availability of oxygen. The typical soil half-life (DT50) for Neburon is approximately 60 to 90 days, though this can vary with soil type and environmental conditions. usu.edu

Under aerobic (oxygen-present) conditions, the microbial degradation of Neburon is believed to proceed through two main initial steps: hydrolysis and demethylation.

Hydrolysis: The most common initial step for phenylurea herbicides is the enzymatic hydrolysis of the urea (B33335) bond. An acylamidase enzyme, such as that found in Bacillus sphaericus, can cleave the molecule, yielding 3,5-dichloroaniline (3,5-DCA) and 1,1-dimethylurea. nih.gov The 3,5-DCA metabolite is more recalcitrant than the parent compound.

Demethylation: Some fungi, like Rhizoctonia solani, are known to metabolize phenylurea herbicides through the removal of methyl groups from the nitrogen atom. nih.govasm.orgasm.orgnih.gov This would lead to the formation of 3-(3,5-dichlorophenyl)-1-methylurea.

The key metabolite, 3,5-DCA, can be further degraded aerobically. For instance, the bacterium Pseudomonas sp. strain DCA-1 has been shown to convert 3,5-DCA into 3,5-dichlorocatechol via a dioxygenase enzyme system. This catechol intermediate then undergoes ring cleavage, leading to its eventual mineralization into carbon dioxide and water. researchgate.netdntb.gov.ua

In anaerobic (oxygen-absent) environments, such as waterlogged soils or sediments, the degradation pathway for chlorinated aromatic compounds like Neburon's metabolite, 3,5-DCA, changes significantly. The primary mechanism is reductive dehalogenation, where microorganisms use the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. acs.org

Studies have identified bacteria from the genus Dehalobacter that are capable of this transformation. acs.orgacs.orgerwiki.netresearchgate.netnih.gov Specifically, Dehalobacter sp. strain DH-1 has been shown to convert 3,5-dichloroaniline into 3-chloroaniline under anaerobic conditions. This process represents a critical first step in the detoxification of this metabolite in anoxic environments, as the resulting monochlorinated aniline is generally less toxic and more amenable to further degradation.

Researchers have successfully isolated and identified specific microorganisms capable of degrading Neburon or its principal metabolite, 3,5-DCA. These organisms were typically sourced from soils with a history of pesticide application, using enrichment culture techniques. nih.gov

| Microorganism | Type | Metabolic Capability | Condition |

|---|---|---|---|

| Rhizoctonia solani | Fungus | Metabolizes Neburon, likely via demethylation. nih.govasm.orgasm.orgnih.gov | Aerobic |

| Bacillus sphaericus | Bacterium | Produces an acylamidase enzyme that degrades various phenylurea herbicides, likely via hydrolysis. nih.gov | Aerobic |

| Pseudomonas sp. strain DCA-1 | Bacterium | Degrades 3,5-dichloroaniline. | Aerobic |

| Dehalobacter sp. strain DH-1 | Bacterium | Degrades 3,5-dichloroaniline via reductive dehalogenation. acs.org | Anaerobic |

The microbial metabolism of Neburon results in several intermediate compounds, or metabolites. The identification of these products is crucial for understanding the complete degradation pathway and assessing the environmental fate of the herbicide.

The primary and subsequent transformation products identified through laboratory studies are:

3,5-Dichloroaniline (3,5-DCA): Formed through the hydrolysis of the urea linkage of Neburon. It is the most commonly identified and most stable initial metabolite.

1,1-Dimethylurea: The other product of the initial hydrolysis reaction.

3-(3,5-dichlorophenyl)-1-methylurea: A potential metabolite formed through N-demethylation, particularly by fungi like Rhizoctonia solani. asm.org

3,5-Dichlorocatechol: An intermediate formed from the aerobic degradation of 3,5-DCA by bacteria such as Pseudomonas sp.. This product is subsequently degraded through ring cleavage.

3-Chloroaniline: The product of anaerobic reductive dehalogenation of 3,5-DCA by bacteria like Dehalobacter sp.. acs.org

Microbial Metabolism in Aquatic (Water-Sediment) Systems

In aquatic environments, the breakdown of Neburon is predominantly a biological process driven by microbial communities residing in the water column and, more significantly, within the sediment. The rate and pathway of this degradation are heavily influenced by the presence or absence of oxygen.

Aerobic Aquatic Metabolism

Under aerobic conditions, where oxygen is readily available, the microbial degradation of phenylurea herbicides like Neburon is expected to proceed through several key steps. While specific studies on Neburon are limited, the metabolism of structurally similar compounds involves initial enzymatic attacks that modify the molecule, making it more susceptible to further breakdown. The primary aerobic degradation pathways for phenylurea herbicides typically include N-demethylation, where one or both methyl groups are removed from the urea side chain, and hydrolysis of the urea bond to yield 3,5-dichloroaniline (3,5-DCA). This resulting aniline derivative can then undergo further degradation.

The rate of aerobic degradation is influenced by factors such as temperature, pH, organic matter content, and the composition and activity of the microbial population.

Table 1: Anticipated Aerobic Degradation Metabolites of Neburon in Water-Sediment Systems

| Parent Compound | Potential Intermediate Metabolites | Final Mineralization Products |

|---|---|---|

| 3-(3,5-Dichlorophenyl)-1,1-dimethylurea (Neburon) | 1-(3,5-Dichlorophenyl)-1-methylurea | Carbon Dioxide (CO2), Water (H2O), Chloride (Cl-) |

| 1-(3,5-Dichlorophenyl)urea |

Anaerobic Aquatic Metabolism

In the absence of oxygen, such as in deeper sediment layers, the microbial metabolism of chlorinated aromatic compounds like Neburon follows different pathways. For related chlorinated herbicides, anaerobic degradation often involves reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring. This process is a critical step in the detoxification of the molecule.

Table 2: Anticipated Anaerobic Degradation Metabolites of Neburon in Water-Sediment Systems

| Parent Compound | Potential Intermediate Metabolites |

|---|---|

| This compound (Neburon) | 3-(3-Chlorophenyl)-1,1-dimethylurea |

Plant Metabolism and Internal Detoxification Pathways

Plants have evolved sophisticated multi-phase detoxification systems to metabolize and neutralize xenobiotics such as herbicides. This process is generally categorized into three phases, which collectively work to reduce the phytotoxicity of the compound.

Phase I Metabolic Transformations (e.g., Oxidation, Hydroxylation)

The initial phase of Neburon metabolism in plants involves enzymatic modifications that introduce or expose functional groups, making the molecule more reactive and water-soluble. These reactions are primarily catalyzed by cytochrome P450 monooxygenases. mdpi.com For phenylurea herbicides, common Phase I reactions include:

N-Demethylation: The stepwise removal of the methyl groups from the urea nitrogen.

Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to the dichlorophenyl ring.

These transformations result in metabolites that, while still potentially active, are primed for the subsequent conjugation reactions of Phase II. unl.edu

Table 3: Predicted Phase I Metabolites of Neburon in Plants

| Transformation Type | Potential Metabolite |

|---|---|

| N-Demethylation | 1-(3,5-Dichlorophenyl)-1-methylurea |

| 1-(3,5-Dichlorophenyl)urea |

Phase II Conjugation Reactions (e.g., Glucosylation, Glutathionylation)

In Phase II, the modified Neburon metabolites from Phase I are conjugated with endogenous molecules, such as sugars (e.g., glucose) or peptides (e.g., glutathione). unl.edu This process, catalyzed by enzymes like glycosyltransferases and glutathione (B108866) S-transferases, significantly increases the water solubility of the metabolites and further reduces their toxicity. uomus.edu.iq

Glucosylation: The attachment of a glucose molecule to a hydroxyl group introduced during Phase I, forming a glucoside conjugate.

Glutathionylation: The conjugation of glutathione to the herbicide molecule, which is a common detoxification pathway for many xenobiotics. unl.edu

These conjugation reactions effectively sequester the herbicide metabolites, preventing them from interfering with essential plant cellular processes.

Phase III Compartmentalization and Further Degradation

The final phase of detoxification involves the transport and storage of the conjugated metabolites into cellular compartments, primarily the vacuole, or their incorporation into insoluble cell wall components like lignin. ucdavis.edu This compartmentalization removes the herbicide conjugates from the cytoplasm, effectively isolating them from metabolically active regions of the plant cell. researchgate.net

Once sequestered in the vacuole, the conjugates may undergo further degradation over time. Incorporation into the cell wall results in the formation of bound residues, which are considered to be permanently detoxified. This three-phase system provides an effective defense mechanism for plants against the phytotoxic effects of herbicides like Neburon.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3,5-Dichloroaniline (3,5-DCA) |

| This compound (Neburon) |

| 3-(3-Chlorophenyl)-1,1-dimethylurea |

| 1-(3,5-Dichlorophenyl)-1-methylurea |

| 1-(3,5-Dichlorophenyl)urea |

| 3-(3,5-Dichloro-x-hydroxyphenyl)-1,1-dimethylurea |

Environmental Mobility and Distribution of Neburon

Soil Adsorption and Desorption Dynamics

The retention of Neburon in soil is a critical process governing its availability for weed uptake, degradation, and potential movement into water sources. This retention is primarily controlled by adsorption, the binding of the herbicide molecules to soil particles, and desorption, the release of bound molecules back into the soil solution.

The extent to which Neburon is adsorbed by soil is not uniform but is significantly influenced by several key soil properties:

Soil Organic Carbon (SOC): Organic matter is a primary sorbent for many organic pesticides, including phenylurea herbicides like Neburon. Soils with higher organic carbon content generally exhibit a greater capacity to adsorb these compounds. This is reflected in the organic carbon-water partition coefficient (Koc), which normalizes the adsorption coefficient (Kd) based on the soil's organic carbon content. For Neburon, a log Koc value of 2.79 has been reported, indicating a tendency to bind to soil organic matter acs.org. This binding reduces the concentration of Neburon in the soil solution, thereby limiting its mobility.

Soil pH: The pH of the soil can influence the chemical form of a pesticide and the surface charge of soil colloids, thereby affecting sorption. For phenylurea herbicides, which are generally non-ionic, the effect of pH on their own chemical structure is minimal within typical environmental pH ranges. However, soil pH can alter the charge characteristics of soil organic matter and clay minerals, which could indirectly influence adsorption interactions.

To quantify the adsorption of herbicides like Neburon to soil, scientists employ sorption isotherm models. These mathematical models describe the equilibrium relationship between the concentration of the herbicide in the soil solution and the amount adsorbed onto the soil particles at a constant temperature.

Two of the most commonly used models are the Freundlich and Langmuir isotherms:

Freundlich Isotherm: This empirical model is widely used to describe the adsorption of pesticides on heterogeneous surfaces, which is characteristic of soil. The equation is expressed as:

Cs = KfCw1/n

Where Cs is the amount of adsorbed herbicide, Cw is the equilibrium concentration in the soil solution, and Kf and 1/n are empirical constants that represent adsorption capacity and intensity, respectively. While specific Kf and 1/n values for Neburon are not readily available in the cited literature, this model is generally well-suited for describing the sorption of phenylurea herbicides in soil d-nb.info.

Langmuir Isotherm: This model assumes that adsorption occurs at specific, homogeneous sites on the adsorbent surface, forming a monolayer. It is described by the equation:

Cs = (qmaxKLCw) / (1 + KLCw)

Where qmax is the maximum adsorption capacity and KL is the Langmuir constant related to the binding energy. This model is often less applicable to the complex and heterogeneous nature of soil compared to the Freundlich model aensiweb.comnih.gov.

The parameters derived from these models are crucial for predicting the fate and transport of herbicides in the environment. The soil-water partition coefficient (Kd), which represents the ratio of the herbicide concentration in the soil to that in the water at equilibrium, is a key parameter often derived from these studies chemsafetypro.com. A higher Kd value indicates stronger adsorption and lower mobility.

Table 1: Adsorption Coefficients for Neburon This table provides the organic carbon-water partition coefficient (Koc) for Neburon, which indicates its tendency to be adsorbed by soil organic matter.

| Compound | Log Koc | Reference |

|---|---|---|

| Neburon | 2.79 | acs.org |

Leaching Potential and Transport Mechanisms in Soil Profiles

Leaching is the process by which pesticides are transported downwards through the soil profile with percolating water. The potential for Neburon to leach is directly related to its sorption characteristics; compounds that are strongly adsorbed are less likely to leach to groundwater.

Laboratory studies using soil columns provide valuable insights into the mobility of herbicides. In one such study, the leaching of 12 different phenylurea herbicides was compared in two distinct agricultural soils: a hypercalcic calcisol (HC) and an endoleptic phaeozem (EP) acs.orgnih.gov. In the hypercalcic calcisol, less than 30% of the applied Neburon was recovered in the leachate, indicating relatively low mobility acs.org. This is consistent with its reported log Koc value, which was the highest among the tested herbicides, suggesting strong adsorption is the primary factor limiting its movement acs.org. In the endoleptic phaeozem soil, Neburon was not found in the leachates, and a significant portion (around 60%) remained in the upper layer of the soil column, further confirming its low leaching potential acs.org.

The primary transport mechanism for dissolved chemicals like Neburon in soil is advection (movement with the bulk flow of water) and dispersion (spreading due to flow path variations and molecular diffusion). However, for compounds with low water solubility and strong adsorption, transport may also occur if the herbicide is bound to mobile soil colloids (fine particles of clay or organic matter).

Table 2: Leaching and Distribution of Neburon in Soil Columns This table summarizes the findings from a laboratory study investigating the movement of Neburon through two different soil types, showing the percentage of the applied herbicide found in the leachate and retained in the soil layers.

| Soil Type | % Recovered in Leachate | % Retained in Top Soil Layer (0-10 cm) | % Retained in Bottom Soil Layer (10-20 cm) | Total Recovery (%) | Reference |

|---|---|---|---|---|---|

| Hypercalcic Calcisol (HC) | < 30% | N/A (recovered from both layers) | N/A (recovered from both layers) | 24 | acs.org |

| Endoleptic Phaeozem (EP) | Not Detected | ~60% | ~4-32% (range for all herbicides) | 41-81 (range for all herbicides) | acs.org |

Plant Uptake and Translocation Mechanisms within Crop and Weed Species

As a soil-applied herbicide, the primary route of entry for Neburon into plants is through the root system. The herbicide must be present in the soil solution to be available for uptake by plant roots.

The uptake of herbicides by roots can occur through two main pathways:

Apoplastic Pathway: Water and dissolved substances move through the non-living parts of the root, such as the cell walls and intercellular spaces.

Symplastic Pathway: Water and solutes cross the cell membrane and move from cell to cell through the cytoplasm and plasmodesmata.

Once absorbed by the roots, Neburon, like other photosynthesis-inhibiting herbicides, is primarily transported upwards to the shoots via the xylem, the plant's water-conducting tissue. This movement is driven by the process of transpiration. The herbicide is then distributed throughout the leaves, where it reaches its site of action within the chloroplasts to inhibit photosynthesis.

The efficiency of uptake and translocation can vary between different plant species, which can be a factor in the selective weed control offered by some herbicides. Factors such as root system architecture, transpiration rate, and the plant's ability to metabolize the herbicide can all influence its ultimate effect. Non-target-site resistance mechanisms in some weed species can include reduced herbicide absorption or impaired translocation, preventing a lethal dose from reaching the target site researchgate.net.

Advanced Analytical Methodologies for Neburon Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the separation, identification, and quantification of Neburon residues. Both liquid and gas chromatography, coupled with various detection systems, offer the necessary selectivity and sensitivity for accurate analysis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of phenylurea herbicides like Neburon due to its suitability for non-volatile and thermally sensitive compounds. lcms.cz Reversed-phase HPLC, typically utilizing a C18 column, is the most common approach for separation. core.ac.uk

HPLC coupled with an Ultraviolet-Visible (UV-Vis) detector is a robust and widely accessible method for the determination of Neburon. The principle of this technique relies on the absorption of UV light by the analyte at a specific wavelength. For phenylurea herbicides, the detection wavelength is typically selected by scanning the UV spectrum to find the point of maximum absorbance, which for many pesticides is around 220 nm to 254 nm. core.ac.uk

The method involves separating the compound from the sample matrix on a stationary phase, such as a C18 column, using a mobile phase, often a mixture of acetonitrile and water. core.ac.uk The selection of the mobile phase composition and flow rate is optimized to achieve good separation and resolution from other components in the sample. HPLC-UV is valued for its simplicity and reliability in quantifying pesticide residues in various samples, including water and agricultural formulations. core.ac.uk

Table 1: Typical HPLC-UV Parameters for Phenylurea Herbicide Analysis

| Parameter | Value/Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 5 µm, 250mm × 4.6 mm) | core.ac.uk |

| Mobile Phase | Acetonitrile/Water mixture | core.ac.uk |

| Flow Rate | 1.0 - 1.5 mL/min | core.ac.uk |

| Detection | UV-Vis Detector | |

| Wavelength | 220 - 254 nm | core.ac.uk |

| Application | Quantification in water and formulations | core.ac.uk |

To enhance sensitivity and selectivity, HPLC can be combined with fluorescence detection (FLD). Since phenylurea compounds like Neburon are not naturally fluorescent, a derivatization step is required. A sophisticated approach involves post-column derivatization, where the analyte is chemically modified after separation to produce a fluorescent product. mdpi.com

One advanced method involves an initial UV decomposition step, where the eluent from the HPLC column is passed through a UV lamp (e.g., at 254 nm). researchgate.net This process breaks down the herbicide molecule into primary aromatic amines. These amines are then reacted with a derivatizing agent, such as o-phthalaldehyde (OPA), in a post-column reaction coil to form highly fluorescent derivatives. These derivatives are then measured by a fluorescence detector. researchgate.net

This technique has been successfully applied to the simultaneous determination of 15 different phenylurea herbicides, including Neburon, in complex matrices like rice and corn. researchgate.net The method demonstrates excellent sensitivity and precision, with high recovery rates. researchgate.net

Table 2: Performance Data for Multi-Residue Analysis of Phenylurea Herbicides (including Neburon) using HPLC-FLD with UV Decomposition and Post-Column Derivatization

| Parameter | Finding | Matrix | Source |

|---|---|---|---|

| Linearity (Correlation Coefficient) | >0.9980 | Rice & Corn | researchgate.net |

| Recovery | 75.3% - 104.3% | Rice | researchgate.net |

| Recovery | 75.0% - 105.1% | Corn | researchgate.net |

| Precision (RSD) | 1.5% - 9.6% | Rice | researchgate.net |

| Precision (RSD) | 0.9% - 9.9% | Corn | researchgate.net |

| Limit of Quantification (LOQ) | 0.8–2.3 μg kg–1 | N/A | researchgate.net |

For trace-level analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its exceptional sensitivity and selectivity. bund.de This technique can detect and quantify pesticides at very low concentrations, often in the parts-per-billion (ng/g) or even parts-per-trillion range. researchgate.net

LC-MS/MS analysis typically employs an electrospray ionization (ESI) source, usually in positive mode for phenylurea herbicides. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (typically the protonated molecule [M+H]+ of Neburon) is selected and fragmented, and then one or more specific product ions are monitored. This process provides two levels of mass confirmation, significantly reducing matrix interference and enhancing the reliability of the results. bund.deresearchgate.net The use of isotope-labeled internal standards can further improve accuracy and precision. researchgate.net This powerful technique is essential for regulatory monitoring of pesticide residues in food and environmental samples. bund.denih.gov

Table 3: Key Features of LC-MS/MS for Neburon Trace Analysis

| Feature | Description | Source |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry | bund.de |

| Ionization Source | Electrospray Ionization (ESI) | bund.de |

| Scan Type | Multiple Reaction Monitoring (MRM) | bund.de |

| Sensitivity | High; suitable for low ng/g levels | researchgate.net |

| Selectivity | Very High; minimizes matrix effects | researchgate.net |

| Application | Trace residue analysis in food, water, and sediment | bund.deresearchgate.net |

Gas Chromatography (GC) Applications

While HPLC is more common for phenylurea herbicides, Gas Chromatography (GC) is another powerful separation technique. However, its application to thermally labile compounds like Neburon presents challenges.

Phenylurea herbicides are known to be thermally unstable and can degrade in the high-temperature environment of a standard GC injection port. This degradation can lead to inaccurate quantification and poor reproducibility. Despite this, GC-MS methods have been developed for their analysis. lcms.cznih.gov

Successful GC-MS analysis of these compounds often requires specific techniques to minimize thermal breakdown. This can include the use of optimized injection systems like a Programmable Temperature Vaporizing (PTV) injector, which allows for a gentler temperature ramp. Furthermore, the high sensitivity and selectivity of a tandem mass spectrometry (MS/MS) detector can help to accurately identify and quantify the target compounds even if some degradation occurs. lcms.cz The combination of high-resolution gas chromatography for separation and mass spectrometry for detection provides a robust tool for the analysis of a wide range of organic compounds, including pesticides. nih.gov

Table 4: Considerations for GC-MS Analysis of Thermally Labile Pesticides

| Consideration | Approach/Technique | Source |

|---|---|---|

| Thermal Degradation | A known issue for phenylurea herbicides in GC systems. | lcms.cz |

| Injection Technique | Use of specialized injectors (e.g., PTV) to minimize heat stress. | lcms.cz |

| Detection System | Tandem Mass Spectrometry (GC-MS/MS) provides high selectivity and sensitivity. | lcms.cz |

| Sample Preparation | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a common extraction method. | lcms.cz |

| Benefit | GC-MS provides high chromatographic resolution and reliable mass fragmentation patterns. | nih.gov |

Gas Chromatography with Nitrogen-Phosphorus Detector (NPD)

Gas chromatography coupled with a Nitrogen-Phosphorus Detector (GC-NPD) serves as a highly selective and sensitive technique for the determination of nitrogen-containing compounds like Neburon. The NPD operates on the principle of the differential response of a heated alkali salt bead (typically rubidium or cesium) to nitrogen and phosphorus compounds compared to hydrocarbons. As the analyte elutes from the GC column and enters the detector, it undergoes a catalytic surface reaction on the bead, leading to an increase in the ion current that is proportional to the amount of the nitrogen-containing analyte. researchgate.netresearchgate.net This selectivity makes GC-NPD particularly advantageous for analyzing pesticide residues in complex environmental and biological samples, as it minimizes interference from co-extracted matrix components. nih.govnih.gov

For the analysis of Neburon, a well-optimized GC-NPD method would involve specific operational parameters to achieve optimal separation and detection. While a specific validated method for Neburon was not found in the reviewed literature, a typical multi-residue method for pesticides in soil using GC-NPD can be referenced. nih.gov

Table 1: Illustrative GC-NPD Parameters for Pesticide Analysis

| Parameter | Condition |

|---|---|

| Gas Chromatograph | Agilent 6890N or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 80°C, ramp to 280°C |

| Carrier Gas | Helium at a constant flow |

| Detector | Nitrogen-Phosphorus Detector (NPD) |

| Detector Temperature | 300 °C |

| Bead Voltage/Current | Optimized for maximum response to nitrogen |

This table presents typical parameters for pesticide analysis and should be optimized for specific Neburon analysis.

Research on the analysis of various nitrogen-containing pesticides has demonstrated the capability of GC-NPD to achieve low limits of detection (LODs), often in the picogram range, with excellent linearity and reproducibility. For instance, a multi-residue method for 25 fungicides and insecticides in soil reported LODs ranging from 0.1 to 10.4 µg/kg, with average recoveries between 68.5% and 112.1% and relative standard deviations (RSDs) from 1.8% to 6.2%. nih.gov

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its advanced version, High-Performance Thin-Layer Chromatography (HPTLC), are valuable planar chromatographic techniques for the screening and quantification of pesticides like Neburon. mdpi.comuni-giessen.de These methods offer advantages such as high sample throughput, low cost, and the ability to analyze multiple samples simultaneously. nih.gov

In TLC/HPTLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica gel), and a mobile phase is allowed to ascend the plate. Separation occurs based on the differential partitioning of the analytes between the stationary and mobile phases. HPTLC utilizes plates with smaller particle sizes and a more uniform layer, resulting in improved resolution, sensitivity, and quantification accuracy compared to conventional TLC.

A study on the determination of phenylurea herbicides, including Neburon, in drinking water demonstrated the utility of HPTLC. The separation was achieved on silica gel 60 F254 HPTLC plates with a mobile phase of chloroform-acetonitrile (80:20, v/v). Densitometric quantification was performed at a wavelength of 245 nm. This method exhibited good linearity for Neburon in the range of 50-2500 ng per spot with a high correlation coefficient.

Table 2: HPTLC System Parameters for Phenylurea Herbicide Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | HPTLC plates, silica gel 60 F254 |

| Mobile Phase | Chloroform-acetonitrile (80:20, v/v) |

| Application Volume | 10 µL |

| Development Mode | Ascending |

| Detection | Densitometry at 245 nm |

Data adapted from a study on phenylurea herbicides.

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step to isolate Neburon from complex matrices and remove interfering substances prior to instrumental analysis.

Solid Phase Extraction (SPE) for Matrix Cleanup and Preconcentration

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and preconcentration of analytes from liquid samples. nih.gov It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a suitable solvent. americanlaboratory.com For phenylurea herbicides like Neburon, which are moderately polar, reverse-phase SPE cartridges (e.g., C18) are commonly employed.

A study on the determination of phenylurea herbicides in drinking water utilized C18 SPE cartridges for sample enrichment. The procedure involved conditioning the cartridge, loading the water sample, washing to remove interferences, and finally eluting the retained herbicides with a suitable organic solvent. This SPE step enabled the preconcentration of the analytes, allowing for their detection at low levels.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodologies

The QuEChERS method has become a popular and effective sample preparation technique for pesticide residue analysis in a wide variety of food and environmental matrices. researchgate.netresearchgate.net The typical QuEChERS workflow involves two main steps: an extraction/partitioning step and a dispersive solid-phase extraction (dSPE) cleanup step. mdpi.com

In the first step, the sample is homogenized and extracted with a solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and drive the pesticides into the organic layer. eurl-pesticides.eu The second step, dSPE, involves adding a small amount of sorbent material (e.g., primary secondary amine - PSA, C18, graphitized carbon black - GCB) to an aliquot of the extract to remove interfering matrix components such as organic acids, sugars, and pigments. nih.govnih.gov

While a specific validation study for Neburon using QuEChERS was not found, numerous studies have validated the method for broad classes of pesticides, including phenylureas, in various complex matrices like fruits, vegetables, and soil. researchgate.neteurl-pesticides.eu These studies consistently demonstrate good recoveries (typically 70-120%) and acceptable precision (RSD < 20%) for a wide range of pesticides. eurl-pesticides.eu The choice of dSPE sorbent is critical and depends on the matrix; for example, GCB is effective for removing pigments from highly colored samples, while C18 is used for removing lipids from fatty matrices. nih.gov

Table 3: General QuEChERS Procedure

| Step | Procedure |

|---|---|

| 1. Sample Extraction | Homogenize sample, add acetonitrile and extraction salts (e.g., MgSO4, NaCl). Shake vigorously. |

| 2. Centrifugation | Centrifuge to separate the organic and aqueous layers. |

| 3. dSPE Cleanup | Transfer an aliquot of the acetonitrile extract to a tube containing dSPE sorbents (e.g., PSA, C18, GCB). |

| 4. Final Centrifugation | Shake and centrifuge to pellet the sorbents. |

| 5. Analysis | The supernatant is ready for instrumental analysis (e.g., GC-NPD, LC-MS/MS). |

Development of Other Advanced Extraction and Clean-up Procedures

Beyond SPE and QuEChERS, other advanced extraction techniques have been developed to improve efficiency, reduce solvent consumption, and automate the sample preparation process for pesticides like Neburon.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. scielo.br This technique has been successfully applied to the extraction of triazine and phenylurea herbicides from soil samples using ionic liquids as the extraction solvent. rsc.orgrsc.org An optimized IL-MAE method was shown to be rapid (4 minutes) and efficient, with recoveries ranging from 84.0% to 101% and RSDs between 2.8% and 6.0%. rsc.orgrsc.org

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. nih.govresearchgate.net The high temperature decreases the viscosity of the solvent, allowing for better penetration into the sample matrix, while the high pressure keeps the solvent in its liquid state. nih.govmdpi.com PLE has been effectively used for the extraction of a wide range of organic pollutants, including pesticides, from solid and semi-solid environmental matrices like soil and sediment. researchgate.net

Spectroscopic Characterization for Structural Analysis of Neburon and its Metabolites

Spectroscopic techniques are indispensable for the structural elucidation of Neburon and its metabolites. nih.gov

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatographic techniques (GC-MS or LC-MS), is a powerful tool for the identification and structural analysis of organic molecules. nih.gov The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern, which can be used to deduce its structure. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. tum.de The fragmentation pattern of Neburon would involve characteristic cleavages around the urea (B33335) linkage and the dichlorophenyl ring. The analysis of the fragmentation patterns of potential metabolites can help in identifying the sites of biotransformation. researchgate.netiiisci.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C NMR) is one of the most powerful techniques for the unambiguous structural determination of organic compounds. researchgate.netresearchgate.net ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton of the molecule. scielo.brnih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the complete connectivity of the molecule. nih.gov While specific NMR spectral data for Neburon were not found in the reviewed literature, the expected spectra would show characteristic signals for the aromatic protons, the N-methyl protons, and the C-methyl protons. The chemical shifts and coupling constants would be influenced by the electron-withdrawing chlorine atoms on the phenyl ring. The structural elucidation of Neburon's metabolites would heavily rely on comparing their NMR spectra to that of the parent compound to identify changes in the chemical structure. criver.comuhcl.edu

Infrared (IR) Spectroscopy: Infrared spectroscopy provides information about the functional groups present in a molecule. rsc.org The IR spectrum of Neburon would exhibit characteristic absorption bands for the N-H stretching of the urea group, the C=O stretching of the carbonyl group, and the C-Cl stretching of the dichlorophenyl ring. nih.gov FTIR analysis can be a useful tool for confirming the presence of these key functional groups in both Neburon and its metabolites. mdpi.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 3-(3,5-Dichlorophenyl)-1,1-dimethylurea (Neburon) |

| Acetonitrile |

| Chloroform |

| Magnesium sulfate |

| Sodium chloride |

| Primary secondary amine (PSA) |

| Graphitized carbon black (GCB) |

| Octadecylsilane (C18) |

| Rubidium |

| Cesium |

| Helium |

| Nitrogen |

Application of UV-Vis Spectroscopy in Degradation Studies

UV-Vis spectroscopy is a valuable and widely used technique for monitoring the kinetics of chemical degradation processes, including those involving herbicides like Neburon. mdpi.comthermofisher.com The methodology is based on the principle that many organic molecules, particularly those with aromatic rings, absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. thermofisher.com

In a typical degradation study, the UV-Vis spectrum of a Neburon solution is recorded, and its wavelength of maximum absorbance (λmax) is identified. To monitor the degradation process, such as photocatalysis or hydrolysis, the absorbance at this specific wavelength is measured at regular time intervals. A decrease in the absorbance indicates a reduction in the concentration of the parent Neburon molecule as it transforms into degradation products. mdpi.comredalyc.org

The data obtained from these measurements can be used to calculate the percentage of degradation over time and to determine the kinetics of the reaction. For many phenylurea herbicides, photodegradation often follows first-order kinetics. researchgate.net The rate constant (k) can be determined by plotting the natural logarithm of the concentration (or absorbance) versus time. This approach allows for an efficient and non-destructive way to assess the stability of Neburon under various environmental conditions. researchgate.net While UV-Vis spectroscopy is excellent for tracking the disappearance of the parent compound, it often cannot distinguish between the parent compound and its aromatic degradation products, which may have similar absorption spectra. Therefore, it is typically used in conjunction with chromatographic techniques for a more complete analysis.

Table 1: Illustrative Data for Neburon Degradation Monitored by UV-Vis Spectroscopy This interactive table provides a sample dataset from a hypothetical photocatalytic degradation experiment of Neburon, demonstrating the change in absorbance over time and the corresponding degradation efficiency.

| Time (minutes) | Absorbance at λmax | Degradation (%) |

| 0 | 1.250 | 0.0 |

| 15 | 0.985 | 21.2 |

| 30 | 0.770 | 38.4 |

| 60 | 0.495 | 60.4 |

| 90 | 0.280 | 77.6 |

| 120 | 0.150 | 88.0 |

Advanced Mass Spectrometry for Metabolite Identification and Quantitation

The process begins with the separation of Neburon and its various degradation products using liquid chromatography. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized. High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically within 5 ppm), which allows for the confident determination of the elemental composition of each metabolite. thermofisher.com

To gain structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific metabolite ion (the precursor ion) is selected and fragmented inside the mass spectrometer. The resulting fragment ions produce a characteristic pattern that serves as a structural fingerprint, helping to identify the molecule. nih.gov By comparing the accurate mass and fragmentation patterns of unknown metabolites with those of known compounds or by interpreting the fragmentation pathways, the structures of the degradation products can be proposed. nih.govnih.gov

Common degradation pathways for phenylurea herbicides like Neburon include sequential N-demethylation (the loss of methyl groups from the nitrogen atom) and hydrolysis of the urea bridge. For Neburon, this would lead to metabolites such as 3-(3,5-dichlorophenyl)-1-methylurea and 3-(3,5-dichlorophenyl)urea.

Table 2: Proposed Neburon Metabolites and their Mass Spectrometric Data This interactive table lists the primary metabolites expected from Neburon degradation, along with their key identifying features as determined by high-resolution mass spectrometry.

| Metabolite ID | Proposed Name | Molecular Formula | Transformation | Calculated m/z [M+H]⁺ |

| M1 | Neburon | C₉H₁₀Cl₂N₂O | Parent Compound | 233.0243 |

| M2 | 3-(3,5-dichlorophenyl)-1-methylurea | C₈H₈Cl₂N₂O | N-demethylation | 219.0086 |

| M3 | 3-(3,5-dichlorophenyl)urea | C₇H₆Cl₂N₂O | N-demethylation | 204.9930 |

Computational and Theoretical Studies in Neburon Research

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing density functional theory (DFT), are fundamental to understanding the intrinsic properties of the Neburon molecule. researchgate.net Such calculations provide a detailed picture of the three-dimensional geometry and electronic structure, which are critical determinants of its herbicidal activity.

Computational studies have optimized the molecular structure of Neburon, revealing key conformational details. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine the most stable geometric configuration of the molecule. researchgate.net These analyses show the specific spatial arrangement of the 3,5-dichlorophenyl ring relative to the dimethylurea side chain, which is crucial for its interaction with the target protein.

Furthermore, these calculations are used to generate molecular electrostatic potential (ESP) maps. researchgate.net The ESP map for Neburon illustrates the distribution of electron density across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). The negative ESP regions, typically around the oxygen and chlorine atoms, are indicative of sites that can act as hydrogen-bond acceptors, a key feature in molecular recognition processes at the herbicidal target site. researchgate.net The analysis of these electronic properties helps explain the molecule's reactivity and its ability to form non-covalent interactions, which are essential for binding to its biological target. researchgate.net

Table 1: Calculated Molecular Properties of Neburon

Theoretical Structure-Activity Relationship (SAR) Modeling for Herbicidal Potency

Theoretical Structure-Activity Relationship (SAR) studies establish a correlation between the chemical structure of a compound and its biological activity. For Neburon and other phenylurea herbicides, SAR modeling helps to identify the specific molecular features that are essential for their herbicidal potency.

The herbicidal activity of phenylurea compounds is highly dependent on the substitution pattern on the phenyl ring and the nature of the nitrogen substituents. In silico methods allow for the rapid characterization and encoding of these relationships to predict the activities of new molecules. researchgate.net The key structural components of phenylurea herbicides like Neburon that influence activity include:

The Phenyl Ring: The presence and position of halogen substituents are critical. For Neburon, the two chlorine atoms at the 3 and 5 positions significantly influence its electronic properties and hydrophobicity, which in turn affects its binding affinity to the target protein.

The Urea (B33335) Moiety: The -C(=O)NH- group is crucial as it often participates in hydrogen bonding within the protein's binding site.

Pharmacophore analysis, a type of SAR modeling, identifies the essential 3D arrangement of chemical features necessary for biological activity. For phenylurea herbicides, typical pharmacophore features include hydrogen-bond acceptors (like the carbonyl oxygen) and hydrophobic regions (the dichlorinated phenyl ring). researchgate.net Studies have confirmed that the specific geometry and electron distribution of these substituents are directly related to the binding activity. researchgate.net For Neburon, the particular configuration of the whole molecule, as determined by its dichlorophenyl substitution, results in high activity. researchgate.net

Molecular Docking and Binding Site Analysis of Neburon with Target Proteins

Neburon, like other phenylurea herbicides, functions by inhibiting photosynthesis at Photosystem II (PSII). herts.ac.uk Specifically, it blocks the electron transport chain by competing with the native plastoquinone (B1678516) for binding at the QB site on the D1 protein. mdpi.comnih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand (Neburon) when bound to a receptor (the D1 protein) to form a stable complex. mdpi.com

Although specific docking studies for Neburon are not widely published, extensive research on its close analogue, Diuron, provides a clear model for its binding mechanism. The QB binding pocket is a well-defined cavity within the D1 protein. nih.gov Molecular docking simulations place the herbicide within this pocket, stabilized by a network of interactions with key amino acid residues. researchgate.net

Key interactions for phenylurea herbicides at the QB site include:

Hydrogen Bonds: The carbonyl oxygen of the urea group typically forms a crucial hydrogen bond with the backbone amide of residue Phe265 in the D1 protein. The urea NH group can form a hydrogen bond with the side chain of His215. researchgate.netnih.gov

Hydrophobic Interactions: The dichlorophenyl ring of Neburon fits into a hydrophobic area of the pocket, interacting with residues such as Phe265, Ala251, and Leu271.

Van der Waals Forces: Numerous van der Waals contacts with surrounding amino acids further stabilize the herbicide-protein complex.

These computational models, often using high-resolution crystal structures of plant PSII, provide a structural basis for the inhibitory action of Neburon. mdpi.com By occupying the QB site, Neburon prevents the binding of plastoquinone, thereby halting electron flow and ultimately killing the plant. nih.gov

Table 2: Key Amino Acid Residues in the D1 Protein QB Binding Site

Environmental Fate Modeling and Prediction of Neburon Behavior in Ecosystems

Environmental fate models are computational tools used to predict how a chemical will move and transform in the environment. nih.gov These models integrate a chemical's physical properties with environmental parameters to estimate its distribution, persistence, and potential for transport. rsc.org For Neburon, such models are crucial for assessing its ecological risk.

The behavior of Neburon in ecosystems is governed by several key processes, including sorption to soil and sediment, degradation (biotic and abiotic), and transport through water or air. Multimedia fugacity models, such as SimpleBox, are often used to simulate the fate of pesticides. cefic-lri.org These models divide the environment into interconnected compartments (air, water, soil, sediment) and calculate the chemical's distribution based on its properties. utoronto.ca

Key parameters for Neburon used in these models include:

Soil Sorption Coefficient (Koc): This value indicates the tendency of Neburon to bind to soil organic matter. A high Koc suggests it will be relatively immobile in soil. Data suggests Neburon has a high potential for particle-bound transport. herts.ac.uk

Degradation Half-life (DT50): This measures the persistence of Neburon in different compartments like soil and water. nih.gov The rate of degradation is influenced by factors like microbial activity, sunlight (photolysis), and chemical reactions.

Water Solubility and Vapor Pressure: These properties determine how Neburon partitions between water and air, influencing its potential for leaching into groundwater or long-range atmospheric transport.

By inputting these properties into environmental fate models, scientists can predict the Predicted Environmental Concentration (PEC) of Neburon in various ecosystems. These predictions are vital for regulatory assessments and for developing strategies to minimize unintended environmental impact. awsjournal.orgmdpi.com

Table 3: Compound Names Mentioned

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for quantifying 3-(3,5-Dichlorophenyl)-1,1-dimethylurea in environmental samples?

- Methodology : Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) with certified analytical standards (e.g., Sigma-Aldrich) for calibration. Ensure sample extraction with polar aprotic solvents (e.g., acetonitrile) and validate recovery rates using spiked matrices. Cross-check with UV-Vis spectroscopy for preliminary quantification .

- Critical Parameters : Column selection (C18 for HPLC), ionization mode (positive electron spray for GC-MS), and limit of detection (LOD) validation to avoid matrix interference.

Q. How is this compound synthesized, and what are the critical reaction parameters?

- Methodology : While direct synthesis protocols are not detailed in the evidence, analogous routes for phenylurea derivatives involve reacting 3,5-dichloroaniline with methyl chloroformate and dimethylamine. Key parameters include:

- Solvent : Inert solvents like dichloromethane or toluene under reflux .

- Base : Triethylamine to neutralize HCl by-products .

- Purity Control : Recrystallization from methanol/water mixtures to achieve >95% purity .

- Note : Steric effects from the 3,5-dichloro substitution may require adjusted stoichiometry compared to 3,4-dichloro analogs.

Q. What are the primary research applications of this compound?

- Applications :

- Analytical Standards : Used to calibrate instruments for pesticide residue analysis in environmental monitoring .

- Structure-Activity Studies : Investigate how chlorine substitution patterns influence herbicidal efficacy and environmental persistence compared to 3,4-dichloro analogs (e.g., Diuron) .

Advanced Research Questions

Q. How does the 3,5-dichloro substitution affect herbicidal activity and environmental persistence compared to 3,4-dichloro analogs?

- Experimental Design :

- Bioassays : Compare inhibition of photosynthetic electron transport in Chlamydomonas reinhardtii using chlorophyll fluorescence induction kinetics (e.g., OJIP curves) .

- Degradation Studies : Monitor half-life in soil/water systems via LC-MS, assessing microbial degradation pathways (e.g., hydrolysis vs. oxidative cleavage) .

Q. What strategies resolve contradictions in bioactivity data across model organisms?

- Approach :

- Standardized Protocols : Use uniform light intensities and growth conditions for algal/plant assays to minimize environmental variability .

- Purity Verification : Confirm compound purity (>98%) via NMR and elemental analysis to rule out contaminants .

- Dose-Response Curves : Test a wide concentration range (e.g., 0.1–100 µM) to identify threshold effects .

Q. How can thermodynamic properties (e.g., enthalpy of sublimation) be determined experimentally?

- Methodology :

- Calorimetry : Use differential scanning calorimetry (DSC) to measure phase transitions. For sublimation enthalpy, combine Knudsen effusion with mass loss gravimetry .

- Challenges : The 3,5 isomer’s higher symmetry may reduce lattice defects, complicating sublimation kinetics compared to 3,4 analogs.

Q. What molecular interactions differentiate 3,5-dichloro and 3,4-dichloro analogs in binding to photosynthetic proteins?

- Mechanistic Analysis :

- Docking Simulations : Model interactions with PSII D1 protein (PDB: 3WU2) using Schrödinger Suite. Compare hydrogen bonding (e.g., urea carbonyl with His215) and halogen-π interactions with Phe255 .

- Mutagenesis : Engineer Synechocystis mutants with D1 protein substitutions (e.g., Ser264Ala) to assess binding site flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products